molecular formula C22H15ClN4O4S B2525525 4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide CAS No. 1251687-72-5

4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide

Cat. No.: B2525525
CAS No.: 1251687-72-5
M. Wt: 466.9
InChI Key: AJTRLWKBJRUGBV-UHFFFAOYSA-N
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Description

4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C22H15ClN4O4S and its molecular weight is 466.9. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound features a pyridopyrazine core with an isopropyl substituent and a methoxyphenyl group. This unique configuration may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₇H₁₈N₄O₃
Molecular Weight342.35 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The binding affinity to these targets can lead to modulation of various biological pathways, which may include:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in disease processes.
  • Receptor Binding : Interaction with receptors that could influence signaling pathways related to inflammation or cancer.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral properties. For instance, some benzamide-based inhibitors have shown effectiveness against viruses such as Ebola and Marburg. The compound under discussion may share similar properties due to structural similarities with known antiviral agents .

Anticancer Potential

Research into related compounds suggests potential anticancer activity. Studies have demonstrated that certain pyridopyrazine derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptosis-related proteins and cell cycle regulators .

Enzyme Inhibition Studies

Enzyme inhibition assays have been crucial in determining the biological activity of this compound. For example, compounds with similar structures have shown significant inhibition of kinases involved in cancer progression and inflammatory responses. The specific enzyme targets for this compound remain to be fully elucidated but warrant further investigation .

Case Studies and Research Findings

  • Study on Antiviral Efficacy : A study tested several benzamide derivatives against Ebola and Marburg viruses, revealing that some compounds exhibited EC50 values below 10 μM, indicating potent antiviral activity .
  • Anticancer Research : In vitro assays demonstrated that pyridopyrazine derivatives could inhibit proliferation in various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .
  • Toxicity Assessments : Toxicity studies on zebrafish embryos showed that certain derivatives had acceptable safety profiles while maintaining biological activity, suggesting potential for therapeutic use without significant adverse effects .

Properties

CAS No.

1251687-72-5

Molecular Formula

C22H15ClN4O4S

Molecular Weight

466.9

IUPAC Name

3-(4-chlorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H15ClN4O4S/c1-30-16-4-2-3-13(11-16)20-24-18(31-25-20)12-26-17-9-10-32-19(17)21(28)27(22(26)29)15-7-5-14(23)6-8-15/h2-11H,12H2,1H3

InChI Key

AJTRLWKBJRUGBV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4

solubility

not available

Origin of Product

United States

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